molecular formula C10H8KN6O B000363 Pemirolast potassium CAS No. 100299-08-9

Pemirolast potassium

Numéro de catalogue: B000363
Numéro CAS: 100299-08-9
Poids moléculaire: 267.31 g/mol
Clé InChI: WXWWEFZPRLRGFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • Mécanisme D'action

    Applications De Recherche Scientifique

      Anesthesia: Meprylcaine hydrochloride acts as a local anesthetic, providing pain relief during medical procedures.

      Biological Research: Its effects on monoamine transporters (dopamine, norepinephrine, and serotonin) make it relevant for studying neurotransmitter systems.

      Medicine: Used in dermatology, dentistry, and minor surgeries.

      Industry: Limited information is available regarding industrial applications.

  • Méthodes De Préparation

    • Synthetic routes involve chemical reactions to produce Meprylcaine hydrochloride.
    • Unfortunately, specific synthetic methods and industrial production details are not readily available in the public domain.
  • Analyse Des Réactions Chimiques

    • Meprylcaine hydrochloride likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions for these reactions remain undisclosed.
    • The major products formed from these reactions are not explicitly documented.
  • Comparaison Avec Des Composés Similaires

    • Unfortunately, detailed comparisons with similar compounds are not readily accessible.
    • Further research may reveal its uniqueness and related analogs.

    Propriétés

    Numéro CAS

    100299-08-9

    Formule moléculaire

    C10H8KN6O

    Poids moléculaire

    267.31 g/mol

    Nom IUPAC

    potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one

    InChI

    InChI=1S/C10H8N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3,(H,12,13,14,15);

    Clé InChI

    WXWWEFZPRLRGFL-UHFFFAOYSA-N

    SMILES

    CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+]

    SMILES isomérique

    CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+]

    SMILES canonique

    CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3.[K]

    Apparence

    Assay:≥98%A crystalline solid

    Color/Form

    Crystals from dimethylformamide

    melting_point

    310-311 °C (decomposes)

    Key on ui other cas no.

    100299-08-9

    Description physique

    Solid

    Pictogrammes

    Irritant

    Numéros CAS associés

    69372-19-6 (Parent)

    Solubilité

    In water, 1.9X10+4 mg/L at 25 °C /Estimated/
    4.62e-01 g/L

    Synonymes

    9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido(1,2-a)pyrimidin-4-one
    9-TBX
    Alamast
    BMY 26517
    BMY-26517
    pemirolast
    pemirolast potassium salt

    Pression de vapeur

    3.3X10-6 mm Hg at 25 °C /Estimated/

    Origine du produit

    United States

    Synthesis routes and methods

    Procedure details

    9-Methyl-3-(1 H-tetrazol-5-yl)-4H-pyrido-[1,2-a]-pyrimidin-4-one (63 g, 0.28 mols) is suspended in methanol (1000 ml). The resulting suspension is kept at 45° C. and slowly added with a 45% potassium hydroxide aqueous solution to pH 9-9.5. The suspension is stirred at 45° C. for about 15 minutes and then cooled to 20° C. The precipitate is filtered, washed with methanol and dried under vacuum at 80° C., to obtain Pemirolast Potassium (71.9 g; 0.27 mols, 96% yield) with HPLC purity >99.8%. 1H NMR(D2O, TMS) d (ppm): 2.02 (s, 3H); 6.83 (t, 1H); 7.22 (d, 1H); 8.18 (s, 1H); 8.47 (d, 1H).
    Quantity
    63 g
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    1000 mL
    Type
    solvent
    Reaction Step Three
    Name
    Pemirolast Potassium
    Yield
    96%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Pemirolast potassium
    Reactant of Route 2
    Reactant of Route 2
    Pemirolast potassium
    Reactant of Route 3
    Pemirolast potassium
    Reactant of Route 4
    Reactant of Route 4
    Pemirolast potassium
    Reactant of Route 5
    Pemirolast potassium
    Reactant of Route 6
    Pemirolast potassium
    Customer
    Q & A

    Q1: What is the primary mechanism of action of Pemirolast potassium?

    A1: this compound functions as a mast cell stabilizer and a selective inhibitor of phosphodiesterase 4 (PDE4). [, ] This dual mechanism contributes to its anti-allergic and anti-inflammatory effects.

    Q2: How does this compound stabilize mast cells?

    A2: While the exact mechanism is not fully elucidated, research suggests that this compound may stabilize mast cell membranes, inhibit calcium ion influx, and suppress the activation of phospholipase C. [, ] These actions collectively prevent mast cell degranulation and the subsequent release of inflammatory mediators.

    Q3: What are the downstream effects of this compound inhibiting phosphodiesterase 4 (PDE4)?

    A3: By inhibiting PDE4, this compound elevates intracellular cyclic adenosine monophosphate (cAMP) levels. [] Increased cAMP levels have been shown to suppress the activation of inflammatory cells, including eosinophils and neutrophils, further contributing to its anti-inflammatory effects.

    Q4: What is the molecular formula and weight of this compound?

    A4: The molecular formula of this compound is C11H7KN4O2, and its molecular weight is 266.3 g/mol. [, ]

    Q5: Is there any spectroscopic data available for this compound?

    A5: Several studies have utilized analytical techniques like High-Performance Liquid Chromatography (HPLC) with ultraviolet detection (UV) at specific wavelengths (e.g., 258 nm, 357 nm, and 360 nm) to quantify this compound. [, , , ] Gas chromatography (GC) with a flame ionization detector (FID) has been employed to determine the levels of dimethylformamide (DMF) in this compound. []

    Q6: Are there studies focusing on the material compatibility and stability of this compound?

    A6: While the provided research doesn't specifically address material compatibility in detail, some studies indicate stability assessments under various conditions. For example, one study investigated the stability of this compound under different stress conditions, including hydrolysis, heat, light, and oxidation, following ICH guidelines. []

    Q7: Does this compound exhibit any catalytic properties?

    A7: Based on the available research, there is no evidence to suggest that this compound possesses catalytic properties. Its primary mode of action revolves around inhibiting specific enzymes and cellular processes rather than catalyzing reactions.

    Q8: Have computational chemistry approaches been applied to study this compound?

    A8: Notably, one study utilized SAS software to calculate the median lethal dose (LD50) of this compound, showcasing the application of computational tools in assessing its toxicological profile. []

    Q9: Are there any insights into the Structure-Activity Relationship (SAR) of this compound?

    A9: Although the provided research doesn't delve deep into SAR studies, understanding the interaction between this compound and its target enzymes, like PDE4, can offer insights into structural features crucial for activity. Modifications to the core structure could be explored to investigate their impact on potency and selectivity.

    Q10: What are the key considerations for the formulation of this compound?

    A10: One study focused on developing this compound-loaded gellan gum in situ gel for treating allergic conjunctivitis. [] This research emphasizes the importance of formulation strategies in optimizing drug delivery and therapeutic efficacy. Another study investigated the use of hydroxypropyl methylcellulose (HPMC) to create sustained-release tablets of this compound, highlighting the role of excipients in controlling drug release profiles. []

    Q11: Is there information on SHE (Safety, Health, and Environment) regulations related to this compound?

    A11: The provided research primarily focuses on this compound's pharmacological properties and clinical effects. Specific details regarding SHE regulations would necessitate consulting relevant regulatory guidelines and safety data sheets.

    Q12: What is known about the pharmacokinetics (PK) of this compound?

    A12: One study investigated the pharmacokinetics of this compound tablets in healthy Chinese volunteers using an LC-MS/MS method to determine plasma drug concentrations. [] Another study explored the pharmacokinetics of this compound in children with asthma, highlighting the importance of therapeutic drug monitoring to optimize dosage regimens. []

    Q13: What evidence supports the in vitro and in vivo efficacy of this compound?

    A13: Several studies demonstrated the efficacy of this compound in various in vitro and in vivo models:

    • Inhibition of eosinophil function: It inhibits eosinophil degranulation and IL-8 production. [] It also inhibits eosinophil chemotaxis induced by platelet-activating factor (PAF). []
    • Suppression of allergic conjunctivitis: It effectively reduces ocular itching and other symptoms in animal models of allergic conjunctivitis. [, ] Clinical trials confirm its efficacy in treating seasonal allergic conjunctivitis in humans. [, ]
    • Effects on glomerulonephritis: It shows promising results in reducing proteinuria and glomerulosclerosis in rat models of glomerulonephritis. []
    • Treatment of allergic rhinitis: It demonstrates efficacy in alleviating symptoms of allergic rhinitis in clinical studies. []

    Q14: Are there any specific drug delivery strategies employed to enhance the therapeutic efficacy of this compound?

    A16: Research on this compound highlights the development of novel drug delivery systems, such as in situ gels for ocular delivery, to improve its bioavailability and duration of action. []

    Q15: Have any specific biomarkers been identified to predict the efficacy or monitor the treatment response to this compound?

    A17: While the research doesn't pinpoint specific biomarkers, it highlights the role of measuring inflammatory mediators, such as IgE and IL-4, in assessing the drug's impact on allergic inflammation. [, , ] Further research could explore potential biomarkers for personalized therapy.

    Q16: Is there any information available regarding the environmental impact and degradation of this compound?

    A16: The provided research primarily focuses on the drug's pharmacological properties and clinical applications. Information regarding its environmental impact and degradation would necessitate further ecological and toxicological studies.

    Q17: Have there been studies on the dissolution and solubility of this compound, and how do they relate to its bioavailability?

    A20: Research on developing sustained-release formulations of this compound using HPMC highlights the importance of dissolution in achieving desired drug release profiles. [] Understanding dissolution characteristics is crucial for optimizing the bioavailability and therapeutic efficacy of oral formulations.

    Q18: What measures are taken to ensure the quality control and assurance of this compound during its development and manufacturing?

    A21: While the provided research doesn't detail specific quality control measures, it underscores the significance of analytical techniques like HPLC and GC in quantifying this compound and ensuring its purity and potency. [, , , , , ]

    Q19: Is there any evidence to suggest that this compound induces immunogenicity or immunological responses?

    A19: The research doesn't provide specific details regarding the immunogenicity of this compound.

    Q20: Does this compound interact with drug transporters or metabolizing enzymes?

    A20: The provided research does not offer specific insights into this compound's interactions with drug transporters or metabolizing enzymes.

    Q21: What is known about the biocompatibility and biodegradability of this compound?

    A24: Research on developing this compound-loaded in situ gels for ocular delivery suggests its biocompatibility, as evidenced by the absence of ocular damage or adverse effects in animal models. []

    Q22: Are there any notable alternatives or substitutes for this compound in treating allergic conditions?

    A25: Several other antihistamines and mast cell stabilizers are available for treating allergic conjunctivitis, including olopatadine, ketotifen, and nedocromil sodium. [] The choice of treatment often depends on individual patient factors and response to therapy.

    Q23: Is there information available regarding the recycling and waste management of this compound?

    A23: The provided research doesn't delve into the specifics of recycling and waste management for this compound.

    Q24: What research infrastructure and resources have been instrumental in advancing our understanding of this compound?

    A27: The research highlights the significance of in vitro cell-based assays, animal models of allergic diseases, and clinical trials in evaluating the efficacy and safety of this compound. [, , , , , , , , , ] Analytical techniques like HPLC and GC play a crucial role in characterizing and quantifying the drug. [, , , , , ]

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.